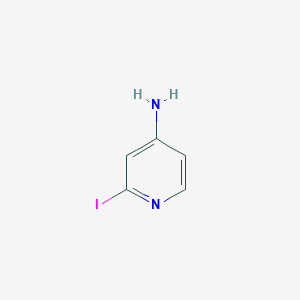

2-Iodopyridin-4-amine

Description

Precursor-Based Synthetic Routes

The synthesis of this compound and its derivatives can be broadly categorized into two precursor-based approaches: the direct iodination of a pre-existing pyridinamine core and the amination of a pre-iodinated pyridine ring. Each strategy offers distinct advantages and challenges in terms of regioselectivity and substrate scope.

Regioselective Iodination Strategies on Substituted Pyridinamines

Direct iodination of substituted pyridinamines is a common and straightforward approach. The success of this method hinges on controlling the regioselectivity of the iodination, as the directing effects of the amino group and any other substituents on the pyridine ring can lead to a mixture of products.

Electrophilic iodination using iodine monochloride (ICl) is a well-established method for the synthesis of iodoarenes and iodoheteroarenes. In the context of pyridinamine derivatives, the reaction of a substituted 4-aminopyridine with iodine monochloride in a suitable solvent, such as glacial acetic acid, can lead to the desired iodinated product. For instance, the synthesis of 2-chloro-3-iodopyridin-4-amine (B1632570) has been achieved by treating 2-chloro-4-aminopyridine with iodine monochloride. chemicalbook.comchemicalbook.com The reaction is typically heated to facilitate the electrophilic substitution. chemicalbook.comchemicalbook.com The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on the pyridine ring.

A general procedure for the synthesis of a 2-substituted-3-iodopyridin-4-amine using iodine monochloride is presented in the table below.

| Reactant | Reagents | Solvent | Conditions | Product | Yield |

| 2-Chloro-4-aminopyridine | Iodine monochloride, Sodium acetate trihydrate | Acetic acid | 70°C, 16 h | 2-Chloro-3-iodopyridin-4-amine | 45% chemicalbook.com |

This table illustrates a representative example of an electrophilic iodination reaction using iodine monochloride.

Beyond iodine monochloride, a variety of other iodinating agents have been explored for the regioselective iodination of aromatic and heteroaromatic compounds, which can be applied to the synthesis of this compound and its analogs. These reagents offer different reactivity profiles and may provide improved yields or regioselectivity for specific substrates. Some of these alternatives include:

N-Iodosuccinimide (NIS): NIS is a mild and easy-to-handle electrophilic iodinating agent. It is often used in the presence of an acid catalyst to enhance its reactivity. researchgate.netnih.gov

Iodine with an Oxidizing Agent: A combination of molecular iodine with a suitable oxidizing agent, such as hydrogen peroxide or iodic acid, can generate a more potent electrophilic iodine species in situ. nih.govgoogle.com This method avoids the use of pre-formed and often harsh iodinating reagents.

Pyridinium Iodochloride (PyICl): This reagent is a stable, solid source of electrophilic iodine that can be used under near-neutral conditions, which can be advantageous for sensitive substrates.

The choice of iodinating agent is crucial and depends on the specific pyridinamine substrate and the desired regiochemical outcome. A radical-based direct C-H iodination protocol has also been developed for pyridines, which can lead to C3 and C5 iodination. nih.govscispace.com

| Iodinating Agent | Description | Potential Advantages |

| N-Iodosuccinimide (NIS) | A mild electrophilic iodinating agent. researchgate.netnih.gov | Easy to handle, suitable for a range of substrates. |

| Iodine/Oxidizing Agent | Generates electrophilic iodine in situ. nih.govgoogle.com | Avoids harsh pre-formed reagents, can be more environmentally benign. nih.gov |

| Pyridinium Iodochloride (PyICl) | A stable, solid electrophilic iodine source. | Can be used under mild, near-neutral conditions. |

This table summarizes some alternative iodinating agents and their potential benefits.

Amination of Iodinated Pyridine Derivatives

An alternative synthetic strategy involves the introduction of the amino group onto a pre-existing iodinated pyridine scaffold. This approach is particularly useful when the desired iodopyridine precursor is readily available or when direct iodination of the corresponding aminopyridine is problematic.

While less common than their metal-catalyzed counterparts, transition-metal-free amination methods are an area of growing interest due to their potential for reduced cost and toxicity. One such approach involves a cascade reaction where an iodo-hemiaminal intermediate is formed and subsequently cyclized. nih.gov While not a direct amination of an iodopyridine, this demonstrates the feasibility of forming C-N bonds in the presence of iodine without a metal catalyst. Another metal-free approach involves the annulation reaction of pyridinium ylides with α,β-unsaturated carbonyl compounds in the presence of an amine source like ammonium acetate.

Catalytic amination reactions, particularly those employing transition metal catalysts, are powerful and versatile methods for the formation of C-N bonds.

Copper-Catalyzed Amination: The Ullmann condensation, a classic copper-catalyzed amination reaction, has been significantly improved and remains a widely used method for the amination of aryl and heteroaryl halides. researchgate.net Copper(I) iodide (CuI) is a common catalyst for these reactions, often used in combination with a ligand to facilitate the coupling. researchgate.netmdpi.com For instance, the amination of 2-iodopyridine (B156620) with various amines has been successfully achieved using a CuI catalyst. mdpi.commdpi.com The use of copper nanoparticles as catalysts for the amination of 2-iodopyridine has also been investigated. mdpi.com

Palladium- and Nickel-Catalyzed Amination: The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While palladium is a common choice, nickel-based catalysts have also been developed for similar transformations. nih.gov For example, a Ni(acac)₂-catalyzed amination of aryl iodides has been shown to proceed smoothly to afford the corresponding amines in high yields. nih.gov This methodology can be extended to the amination of iodopyridine derivatives.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Copper(I) Iodide (CuI) / Ligand | Ullmann Condensation | Iodopyridines, Amines | Well-established, cost-effective. researchgate.netmdpi.com |

| Copper Nanoparticles | Catalytic Amination | 2-Iodopyridine, Amines | Investigated as an alternative to traditional copper catalysts. mdpi.com |

| Nickel(II) acetylacetonate (Ni(acac)₂) | Buchwald-Hartwig-type Amination | Aryl Iodides, Amines | High yields, potential for good functional group tolerance. nih.gov |

This table provides an overview of common catalytic systems for the amination of iodinated pyridines.

Cyclization Reactions for Pyridine Ring Formation from Nitrile Precursors

A fundamental approach to constructing the pyridine ring involves the cyclization of open-chain nitrile precursors. This method provides a versatile pathway to various substituted pyridines, including 2-aminopyridine derivatives. The process typically begins with the reaction of a metallated nitrile with a suitable carbonyl compound to form a hydroxynitrile intermediate google.comgoogle.com.

The subsequent and final step is the ring closure, which is generally conducted under strongly acidic conditions google.comgoogle.com. The cyclization can be promoted by hydrogen halides (like HCl, HBr, HI) or inorganic esters of these acids, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) google.comgoogle.com. This acid-catalyzed dehydration and ring closure ultimately yields the desired pyridine structure. For the synthesis of 2-aminopyridine analogs, the cyclization of the nitrile precursor is carried out with an appropriate nitrogen-containing compound, which becomes incorporated into the final heterocyclic ring google.comgoogle.com. This strategy is exemplified in the synthesis of compounds like 2-Amino-4-(trifluoromethyl)pyridine, where a precursor like 5-ethoxy-3-hydroxy-3-(trifluoromethyl)pent-4-en-nitrile is reacted with aqueous ammonia under heat and pressure to achieve cyclization google.com.

Multi-Step Synthesis and Optimization

The transition from laboratory-scale synthesis to large-scale industrial production necessitates rigorous process optimization to ensure efficiency, safety, and cost-effectiveness.

Process Optimization for Scalable Production

For the scalable production of pharmaceutical intermediates like substituted pyridines, optimizing multi-step synthetic routes is crucial. A key strategy is the implementation of "telescoped" continuous flow processes, which combine multiple reaction steps without isolating the intermediate compounds nih.gov. This approach significantly reduces waste from unit operations like crystallization and filtration, enhances safety by limiting operator exposure to potent intermediates, and streamlines the manufacturing process nih.gov.

Optimization often employs statistical methods like Design of Experiments (DoE) to systematically investigate the impact of various reaction parameters. nih.gov Key variables such as temperature, reactant equivalents, solvent volume, and catalyst loading are varied to identify the optimal conditions for maximizing output nih.gov. For instance, in a two-step process involving hydrogenation followed by amidation, automated optimization using a Bayesian algorithm can efficiently determine the ideal conditions for yield in a minimal number of experiments nih.gov. The selection of a consistent, green solvent like 2-MeTHF for all steps further enhances the sustainability of the process by avoiding solvent-swapping, which is both energy and waste-intensive nih.govnih.gov.

Table 1: Example of Parameters Investigated in Process Optimization

| Parameter | Range Investigated | Optimal Condition | Rationale |

|---|---|---|---|

| Temperature | 80 - 100 °C | 100 °C | Higher temperature increased reaction rate and product formation. |

| Reactant Equivalents | 1.0 - 1.5 equiv | 1.5 equiv | Increased equivalents of the alkylating agent drove the reaction to completion. |

| Base Equivalents | 2.0 - 2.5 equiv | 2.5 equiv | Sufficient base was required to facilitate the key bond-forming step. |

| Solvent Volume | 5 - 10 V | 5 V | A more concentrated reaction mixture was found to be more efficient. |

This table is illustrative, based on optimization principles described in the cited literature nih.gov.

Emerging Synthetic Techniques

Modern synthetic chemistry has embraced new technologies to improve the efficiency, speed, and environmental footprint of chemical transformations. Microwave-assisted synthesis and one-pot procedures are at the forefront of these advancements in pyridine functionalization.

Microwave-Assisted Synthesis in Pyridine Functionalization

Microwave-assisted organic synthesis has become a powerful tool for accelerating a wide range of chemical reactions, including the formation of heterocyclic compounds like pyridines mdpi.comnih.gov. The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields compared to conventional heating methods mdpi.comorganic-chemistry.orgnih.govnih.gov. This acceleration is attributed to the efficient and direct heating of the reaction mixture.

This technique has been successfully applied to various pyridine syntheses. For example, a one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis allows for the rapid and efficient creation of tri- and tetrasubstituted pyridines at 170°C in just 10-20 minutes, with yields up to 98% organic-chemistry.org. Similarly, microwave irradiation has been used to facilitate multi-component reactions for synthesizing functionalized pyridines and related heterocycles, often providing better yields and shorter reaction times than conventional heating mdpi.comnih.gov. The benefits extend to highly functionalized systems, where microwave-assisted Heck reactions have been used to prepare complex 2,4-diaminopyrimidine-based antibiotics with higher yields and fewer side products nih.gov.

Table 3: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis

| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) |

|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Several hours | Moderate | 10-20 min | Up to 98% organic-chemistry.org |

| Multi-component Pyridine Synthesis | 20 hours | 38% | Not specified | Moderate to good beilstein-journals.org |

| Heck Coupling for Antibiotics | Several hours | 10-37% | 60-80 min | Higher yields nih.gov |

One-Pot Reaction Procedures

One-pot reactions, where multiple sequential transformations occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time and resource efficiency, and reduced waste generation. This approach is particularly valuable for constructing complex molecules like functionalized pyridines.

Various one-pot procedures for pyridine synthesis have been developed. For instance, a novel, green, and efficient microwave-assisted synthesis of pyridinyl-1,3,5-triazine hybrids was achieved through a one-step, multi-component reaction under neat (solvent-free) conditions nih.gov. Another example involves an iodine-promoted one-pot reaction of pyridin-2-amine with an arylmethyl ketone and selenosulfonate to form C–N and C–Se bonds in a single operation . Similarly, multi-substituted pyrido[1,2-a]pyrimidin-4-ones have been synthesized via a one-pot tandem copper-catalyzed C–N bond formation and intramolecular amidation reaction, demonstrating broad substrate scope and good functional group tolerance nih.gov. These methods exemplify the power of one-pot reactions to streamline the synthesis of complex heterocyclic systems.

Table 4: Examples of One-Pot Syntheses for Pyridine Analogs and Related Heterocycles

| Reaction Name/Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Tandem Ullmann/Amidation | 2-halopyridines, (Z)-3-amino-3-arylacrylate esters | Pyrido[1,2-a]pyrimidin-4-ones | Copper-catalyzed, good to excellent yields nih.gov. |

| Iodine-Promoted C-N/C-Se Formation | Pyridin-2-amine, arylmethyl ketone, selenosulfonate | 3-(alkylselanyl)-2-arylimidazo[1,2-a]pyridine | Transition-metal-free, good yields . |

| Multi-component Reaction | 2-aminopyridine, cyanamide, aldehydes/ketones | Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | Microwave-assisted, solvent-free, high atom economy nih.gov. |

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophilic center. This reactivity is fundamental to many of its synthetic applications, primarily involving the formation of new carbon-nitrogen bonds.

The amino group of this compound readily participates in acylation reactions with electrophilic reagents such as acyl chlorides, anhydrides, or esters. libretexts.org This reaction, which proceeds through a nucleophilic acyl substitution mechanism, results in the formation of a stable amide linkage. The initial step involves the attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. libretexts.org This is typically followed by the loss of a proton and the elimination of a leaving group (e.g., chloride) to yield the corresponding N-(2-iodopyridin-4-yl)amide. libretexts.org

The nucleophilicity of the amino group extends to reactions with various heteroatom-centered electrophiles. A notable example is its reaction with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides. libretexts.org This transformation is significant in medicinal chemistry, where the sulfonamide group is a common feature in bioactive molecules. libretexts.org In this reaction, the amine attacks the electrophilic sulfur atom, leading to the formation of a new N-S bond. Additionally, the amino group can undergo N-alkylation with alkyl halides, although this can sometimes lead to polyalkylation. libretexts.org The nucleophilic character of the amino group is a key feature in its synthetic utility, allowing for the introduction of diverse functionalities onto the pyridine ring. rsc.org

Electrophilic Reactivity of the Iodine Atom

The iodine atom attached to the pyridine ring at the 2-position is an excellent leaving group, making this position susceptible to a variety of transformations. The C-I bond is the primary site of electrophilic reactivity, most notably in metal-catalyzed cross-coupling reactions and nucleophilic substitution. The general order of reactivity for halogens in such cross-coupling reactions is C-I > C-Br >> C-Cl, which allows for selective reactions at the iodinated position. mdpi.com

This compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. semanticscholar.org

Suzuki-Miyaura Coupling: This reaction pairs the iodo-pyridine with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base to form a new C-C bond. ambeed.com This method is widely used for the synthesis of biaryl compounds.

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne. researchgate.net It is co-catalyzed by palladium and copper complexes and provides a direct route to alkynyl-substituted pyridines. proquest.com The reaction mechanism involves two interconnected catalytic cycles. proquest.com

Stille Coupling: In a Stille reaction, an organotin compound is coupled with the iodo-pyridine substrate using a palladium catalyst. ambeed.commdpi.com

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner, coupled with the iodo-pyridine in the presence of a palladium or nickel catalyst. mdpi.comambeed.com

These reactions are often accelerated using microwave irradiation, which can dramatically reduce reaction times and improve yields. proquest.commdpi.com

| Coupling Reaction | Typical Catalyst | Typical Base | Typical Solvent | Coupling Partner | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | DMF, Toluene, Aqueous Ethanol | Aryl/Vinyl Boronic Acid | , ambeed.com, proquest.com |

| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | NEt₃, Cs₂CO₃ | DMF, THF | Terminal Alkyne | , mdpi.com |

| Stille | Pd(PPh₃)₄ | Not always required | DMF, Toluene | Organotin Reagent | ambeed.com, mdpi.com |

| Kumada | NiCl₂(dppf), Pd(PPh₃)₄ | Not applicable | THF, Diethyl ether | Grignard Reagent | ambeed.com, mdpi.com |

The iodine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. ambeed.com Strong nucleophiles, such as certain amines, thiols, or alkoxides, can replace the iodine atom to form new substituted pyridine derivatives. ambeed.comsmolecule.com Studies on related polyhalogenated iodopyridines have shown that the regiochemistry of substitution can depend on the nature of the nucleophile. orgchemres.org For instance, in 2,3,5,6-tetrachloro-4-iodopyridine, soft nucleophiles like thiols were found to selectively displace the iodine atom at the 4-position, whereas harder nucleophiles like alkoxides tended to displace chlorine at the 2-position. orgchemres.org This suggests that the C2-I bond in this compound is a viable site for substitution by appropriately selected nucleophiles.

Role as a Versatile Nucleophile and Electrophile in Organic Synthesis

The combined presence of a nucleophilic amino group and an electrophilic carbon-iodine bond makes this compound a highly versatile and valuable building block in organic synthesis. chemicalbook.com This dual reactivity allows for a range of selective, stepwise functionalizations. A synthetic strategy might first involve a palladium-catalyzed cross-coupling reaction at the 2-position to introduce a carbon-based substituent. Subsequently, the amino group at the 4-position can be modified, for example, through acylation or alkylation, to build more complex molecular architectures. libretexts.org This ability to act as both a nucleophile and an electrophile under different reaction conditions provides chemists with a flexible tool for synthesizing a wide array of polysubstituted pyridine derivatives, which are important scaffolds in pharmaceutical and materials science research. rsc.orgchemicalbook.com

Mechanistic Pathways of Key Transformations

Key transformations of this compound predominantly involve the substitution of the iodine atom, leveraging its nature as a good leaving group. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly significant. The general mechanism for these transformations involves a catalytic cycle that includes oxidative addition, ligand exchange, and reductive elimination steps.

In a typical palladium-catalyzed amination, a Pd(0) species undergoes oxidative addition to the C-I bond of this compound to form a Pd(II) intermediate. Subsequent reaction with an amine, in the presence of a base, leads to the formation of a new carbon-nitrogen bond and regeneration of the Pd(0) catalyst. The choice of ligands on the palladium catalyst is crucial for the efficiency and selectivity of these reactions.

Another potential reaction pathway for halopyridines is nucleophilic aromatic substitution (SNAr). However, for this compound, palladium-catalyzed pathways are generally more prevalent and selective, especially for C-N and C-C bond formations.

The direct experimental investigation of reaction intermediates for transformations involving this compound is not extensively documented. However, mechanistic studies on analogous halopyridines provide strong evidence for the transient species involved.

In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium complexes. The catalytic cycle is initiated by the reaction of a Pd(0) complex with this compound to form an oxidative addition adduct , specifically a Pd(II)-pyridyl complex. This intermediate has the pyridine moiety and the iodine atom bonded to the palladium center. Subsequent steps involve the formation of palladium-amido complexes upon reaction with the amine nucleophile, followed by reductive elimination to yield the aminated product and the regenerated Pd(0) catalyst.

In the context of nucleophilic aromatic substitution (SNAr) on highly halogenated pyridines, the formation of a Meisenheimer intermediate is a postulated pathway. This is a resonance-stabilized anionic adduct formed by the attack of a nucleophile on the electron-deficient pyridine ring. For this compound, such an intermediate would involve the nucleophile temporarily bonded to the C-2 position, with the negative charge delocalized over the pyridine ring.

In reactions involving Grignard reagents, a proposed mechanistic hypothesis for the reaction of 2-iodopyridine with a carboxylic acid involves the formation of a dimagnesiated tetrahedral intermediate . This is suggested to form after a halogen-metal exchange and subsequent addition to the carbonyl group, preventing further addition of the Grignard reagent. thieme-connect.com While this is for 2-iodopyridine, similar complex intermediates could be envisaged in related reactions of this compound.

| Reaction Type | Plausible Intermediate/Adduct | Description |

| Palladium-Catalyzed Amination | Pd(II)-pyridyl complex | An oxidative addition adduct where the palladium atom has inserted into the C-I bond. |

| Nucleophilic Aromatic Substitution | Meisenheimer complex | A resonance-stabilized anionic adduct formed by the attack of a nucleophile on the pyridine ring. |

| Grignard-based Reactions | Dimagnesiated tetrahedral intermediate | A complex formed to prevent over-addition of the Grignard reagent. thieme-connect.com |

The presence of substituents, either on the this compound core or on the reacting partner, significantly influences the reactivity and selectivity of its transformations. These effects are primarily electronic and steric in nature.

In palladium-catalyzed amination reactions with substituted anilines, the electronic nature of the substituent on the aniline plays a crucial role. Studies on the analogous 2-fluoro-4-iodopyridine (B1312466) have shown that both electron-donating and electron-withdrawing groups on the aniline partner are well-tolerated, leading to good yields of the corresponding 4-amino-substituted pyridine products. thieme-connect.de This suggests a broad scope for the amination of this compound. Furthermore, sterically hindered amines have also been shown to react successfully, indicating that the reaction is not overly sensitive to steric bulk on the nucleophile. thieme-connect.de

The position of substituents on the pyridine ring itself dramatically governs the regioselectivity of reactions. For dihalopyridines, the reactivity of the halogen is dependent on its position relative to the nitrogen atom and other substituents. In 2,3-dichloropyridine, for instance, amination occurs selectively at the more activated 2-position. thieme-connect.de In the case of this compound, the iodine at the 2-position is activated towards nucleophilic attack and oxidative addition due to its proximity to the ring nitrogen. The amino group at the 4-position, being an electron-donating group, further influences the electronic distribution within the ring, potentially affecting the reactivity at the 2-position.

In the context of nucleophilic aromatic substitution on polychloropyridines, the nature of the nucleophile dictates the site of substitution. "Hard" nucleophiles like alkoxides tend to attack the 4-position, while "soft" nucleophiles like thiolates preferentially attack the 2-position. While this is a general trend for perhalopyridines, it highlights the principle that the interplay between the electronic character of the pyridine ring positions and the nature of the nucleophile governs selectivity. For this compound, the inherent reactivity of the C-I bond in palladium-catalyzed reactions often dominates, leading to selective substitution at the 2-position.

The table below summarizes the expected influence of substituents on the reactivity of this compound based on studies of analogous compounds.

| Variable | Substituent Type | Effect on Reactivity/Selectivity | Reference |

| Amine Coupling Partner | Electron-donating group | Generally well-tolerated in Pd-catalyzed amination, leading to good yields. | thieme-connect.de |

| Amine Coupling Partner | Electron-withdrawing group | Generally well-tolerated in Pd-catalyzed amination, leading to good yields. | thieme-connect.de |

| Amine Coupling Partner | Sterically hindered | Can react successfully, though potentially at a slower rate. | thieme-connect.de |

| Pyridine Ring | Additional electron-withdrawing group | May further activate the ring towards nucleophilic attack. | |

| Pyridine Ring | Additional electron-donating group | May decrease the overall reactivity of the ring towards nucleophilic attack. |

Structure

3D Structure

Properties

IUPAC Name |

2-iodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNDGPMYXVITIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628861 | |

| Record name | 2-Iodopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-26-6 | |

| Record name | 2-Iodo-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88511-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Iodopyridin 4 Amine

Role as a Building Block in Cross-Coupling Reactions

2-Iodopyridin-4-amine and its analogs are valuable substrates in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The iodine atom can be readily displaced in Suzuki coupling reactions, reacting with boronic acids to form biaryl compounds. This reaction is fundamental in constructing complex molecular frameworks. smolecule.com

Sonogashira Coupling: This compound can participate in Sonogashira coupling with terminal alkynes to create substituted alkynylpyridines. smolecule.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds. Research on the related 2-fluoro-4-iodopyridine (B1312466) has shown that palladium-catalyzed amination occurs selectively at the 4-position, demonstrating the regiochemical control possible with these systems. researchgate.netthieme-connect.dethieme-connect.de This reaction is crucial for synthesizing a wide array of substituted aminopyridines. researchgate.net

Ligand in Coordination Chemistry

The nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group in this compound can act as ligands, coordinating to metal centers. This property is instrumental in the formation of metal complexes and catalysts. The electronic properties of the pyridine ring, influenced by the iodo and amino groups, can modulate the catalytic activity of the metal center. chemicalbook.com

Applications in Organic Synthesis and Materials Science

Applications in Advanced Organic Synthesis

The ability of this compound and its derivatives to act as ligands is exploited in the development of novel metal-organic catalysts. By coordinating to metals like palladium, these pyridine-based ligands can influence the efficiency and selectivity of catalytic transformations. chemicalbook.com The electronic nature of the substituents on the pyridine (B92270) ring plays a critical role in tuning the catalyst's properties.

The specific substitution pattern of this compound analogs significantly impacts the reactivity and outcome of metal-catalyzed reactions. For example, in the palladium-catalyzed amination of 2-fluoro-4-iodopyridine (B1312466), the reaction proceeds selectively at the C-4 position, a result attributed to the electronic effects of the substituents and the nature of the Buchwald-Hartwig coupling mechanism. thieme-connect.dethieme-connect.de This regioselectivity is a key advantage in multi-step organic syntheses.

Materials Science Applications

This compound serves as a precursor for the synthesis of new organic materials. chemicalbook.com The reactive sites on the molecule allow for its incorporation into larger polymeric or supramolecular structures.

The unique electronic properties of the substituted pyridine ring make this compound and its derivatives attractive building blocks for optoelectronic materials. chemicalbook.com By incorporating these units into polymers, materials with tailored properties such as enhanced electrical conductivity and chemical resistance can be developed. chemicalbook.com The presence of the halogen and amino groups provides handles for further functionalization, enabling the fine-tuning of the material's electronic and physical characteristics. amerigoscientific.com

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 2-Iodopyridin-4-amine, both ¹H and ¹³C NMR provide diagnostic information, while advanced techniques can offer deeper structural insights.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the amine group. Based on the analysis of closely related compounds, such as 2-chloro-3-iodopyridin-4-amine (B1632570), the pyridine ring protons typically appear in the downfield region, generally between δ 6.5 and 8.5 ppm. For 2-chloro-3-iodopyridin-4-amine, the proton at position 5 of the ring (adjacent to the amino group) shows a doublet at δ 6.53 Hz, while the proton at position 6 (adjacent to the nitrogen) appears as a doublet at δ 7.74 ppm. chemicalbook.com The amino group (-NH₂) protons would likely be observed as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 100-160 ppm). The carbon atom bonded to the iodine (C-2) is anticipated to have a chemical shift significantly influenced by the heavy halogen, likely appearing at a lower field than typical aromatic carbons but potentially shielded compared to other carbons in the ring due to the "heavy atom effect". For comparison, in 2-iodopyridine (B156620), the C-2 carbon resonates at a lower field. The carbons adjacent to the nitrogen atom (C-2 and C-6) and the amino group (C-4) will also exhibit characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is inferred from spectral data of analogous compounds)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~ 6.7 - 7.0 | - |

| H-5 | ~ 6.5 - 6.8 | - |

| H-6 | ~ 7.8 - 8.2 | - |

| -NH₂ | Broad, variable | - |

| C-2 | - | ~ 90 - 100 |

| C-3 | - | ~ 110 - 120 |

| C-4 | - | ~ 150 - 155 |

| C-5 | - | ~ 110 - 120 |

Advanced NMR Techniques (e.g., DOSY) for Structural Elucidation

While standard ¹H and ¹³C NMR are primary tools, advanced NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY) could be employed for further structural confirmation, particularly in complex mixtures or to study intermolecular interactions. A 2D-DOSY experiment separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. For a pure sample of this compound, all proton signals would align at the same diffusion coefficient, confirming they belong to the same molecule. This technique would be especially valuable in monitoring reactions or confirming the formation of larger complexes involving the title compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

Fragmentation Pattern Analysis for Molecular Structure Confirmation

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to confirm the molecular structure. For amines, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. youtube.comlibretexts.org For aromatic amines like this compound, fragmentation may involve the loss of small molecules such as HCN. The presence of iodine would also lead to a characteristic isotopic pattern and a prominent fragment corresponding to the loss of the iodine atom. The analysis of these fragmentation pathways would provide strong evidence for the proposed structure.

Vibrational Spectroscopy (IR and Raman)

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ region. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, typically in the far-infrared region.

Raman spectroscopy provides complementary information to IR spectroscopy. For molecules with a center of symmetry, certain vibrations may be IR-active and Raman-inactive, and vice versa. While this compound does not possess a center of symmetry, the relative intensities of the bands will differ between the two techniques. The pyridine ring vibrations are generally strong in both IR and Raman spectra. The C-I bond, being highly polarizable, is expected to give a strong signal in the Raman spectrum.

Table 2: Predicted IR and Raman Active Vibrational Modes for this compound (Note: Data is inferred from general spectroscopic principles and data for analogous compounds)

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Activity |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C / C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| N-H Bend (amine) | 1550 - 1650 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR, Raman |

Analysis of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound would be expected to show characteristic frequencies for its primary functional groups: the pyridine ring, the amino (NH₂) group, and the carbon-iodine (C-I) bond. Analysis of related compounds, such as 2-iodopyridine and other aminopyridines, provides a basis for predicting these frequencies. chemicalbook.com

The N-H stretching vibrations of the primary amine group are typically observed in the 3500-3300 cm⁻¹ region of the infrared (IR) spectrum as two distinct bands, corresponding to asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration usually appears in the 1650-1580 cm⁻¹ range.

The pyridine ring itself has a set of characteristic vibrational modes. The C-H stretching vibrations of the aromatic ring protons are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically result in a series of bands in the 1600-1400 cm⁻¹ region. Ring breathing modes and other deformations occur at lower wavenumbers.

The C-I stretching vibration is expected at a low frequency, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the iodine atom. The exact position of this band would be sensitive to its position on the pyridine ring and its coupling with other vibrational modes.

A hypothetical table of expected characteristic frequencies is presented below, based on data from analogous compounds.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric N-H Stretch | 3500 - 3400 | Amino (-NH₂) |

| Symmetric N-H Stretch | 3400 - 3300 | Amino (-NH₂) |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine Ring |

| N-H Bending (Scissoring) | 1650 - 1580 | Amino (-NH₂) |

| C=C / C=N Ring Stretch | 1600 - 1400 | Pyridine Ring |

Correlation with Theoretical Vibrational Spectra

To definitively assign the experimental vibrational frequencies, researchers typically perform theoretical calculations using methods like Density Functional Theory (DFT). chemicalbook.com Computational models of the this compound molecule would be created, and its geometry would be optimized to find the most stable conformation.

Following optimization, vibrational frequency calculations would be performed. The calculated (harmonic) frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of finite basis sets. Therefore, the theoretical frequencies are usually scaled using a scaling factor to improve agreement with the experimental data.

A detailed assignment is then made by analyzing the Potential Energy Distribution (PED) for each calculated vibrational mode. The PED indicates the contribution of different internal coordinates (like bond stretches, angle bends, and torsions) to each normal mode of vibration. This allows for a precise understanding of whether a particular band in the spectrum corresponds to a pure vibration of a single functional group or if it arises from the coupled motion of several groups. For example, studies on 2-iodopyridine have shown that many normal modes result from coupled vibrations. chemicalbook.com

X-ray Crystallography

As of now, a single-crystal X-ray diffraction study for this compound has not been reported in the published literature, and its structure is not present in the Cambridge Crystallographic Data Centre (CCDC). The following subsections describe the information that such a study would provide.

Determination of Solid-State Molecular Conformation

A single-crystal X-ray crystallography experiment would determine the precise three-dimensional arrangement of atoms in the solid state. This includes accurate measurements of bond lengths, bond angles, and torsion angles. Key parameters of interest would be the C-I, C-N (amino), and various C-C and C-N bond lengths within the pyridine ring. The planarity of the pyridine ring and the orientation of the amino group relative to the ring would also be established. In related aminopyridine structures, the amino group is often found to be nearly co-planar with the aromatic ring, allowing for conjugation.

Analysis of Intermolecular Interactions and Crystal Packing

X-ray diffraction analysis reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. For this compound, strong intermolecular hydrogen bonds would be expected between the amino group of one molecule (as a hydrogen bond donor) and the pyridine nitrogen atom of a neighboring molecule (as a hydrogen bond acceptor). This typically leads to the formation of chains or dimeric motifs.

Crystallographic Data Deposition and Analysis

Upon completion of a crystal structure determination, researchers are expected to deposit the crystallographic data into a public database, most commonly the Cambridge Crystallographic Data Centre (CCDC). Each deposited structure is assigned a unique CCDC deposition number, which allows other researchers to access and analyze the data. The deposited information includes the unit cell parameters, space group, atomic coordinates, and details of the structure refinement. Currently, no such deposition number is available for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 2-Iodopyridin-4-amine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can model the electron distribution within the pyridine (B92270) ring, which is influenced by its substituents: the electron-donating amino (-NH₂) group and the electron-withdrawing, sterically bulky iodine (-I) atom. This unique electronic arrangement dictates the molecule's reactivity.

Calculations can determine key quantum chemical descriptors that predict reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical stability.

Furthermore, DFT can generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface. For this compound, the ESP map would likely show a high electron density around the pyridine nitrogen and the amino group, marking them as sites for electrophilic attack or hydrogen bonding. Conversely, regions near the hydrogen atoms would be electron-deficient. This theoretical analysis helps predict how the molecule will interact with other reagents and its preferred sites for chemical reactions, such as substitutions. mdpi.com

Table 1: Predicted Quantum Chemical Properties of this compound (Illustrative)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule. |

Note: The values in this table are illustrative and representative of typical DFT calculation results for similar aromatic amines.

Computational methods are widely used for the accurate prediction of various spectra, which aids in the structural confirmation of synthesized compounds. schrodinger.com DFT calculations can simulate the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra of this compound.

NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govfaccts.de By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be estimated relative to a standard like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules. chemrxiv.org

Table 2: Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)

| Proton Position | Predicted Chemical Shift (ppm) (DFT, GIAO method) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-3 | 8.15 | 8.12 |

| H-5 | 6.70 | 6.68 |

| H-6 | 7.90 | 7.88 |

| NH₂ | 4.50 | 4.45 |

Note: The values in this table are for illustrative purposes to demonstrate the typical accuracy of DFT-based NMR predictions.

Molecular Modeling and Simulation

Molecular modeling techniques are used to study the three-dimensional structure of molecules and their dynamic behavior.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative stabilities. For this compound, the pyridine ring itself is largely planar and rigid. The primary source of conformational flexibility is the rotation of the amino (-NH₂) group around the C-N bond.

Molecular mechanics or quantum chemical methods can be used to perform a potential energy scan by systematically rotating the amino group. researchgate.net These calculations typically show the energy barriers to rotation and identify the most stable conformation. It is expected that the most stable conformer would have the amino group's hydrogen atoms slightly out of the plane of the pyridine ring to minimize steric clash with adjacent atoms. Computational studies can also predict the relative stability of different tautomers or protonated forms of the molecule. mdpi.com

As a building block for many biologically active compounds, understanding how this compound and its derivatives interact with biological targets like enzymes is of great interest. frontiersin.org Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as an enzyme or protein. nih.gov

Docking simulations of this compound derivatives have been performed to explain their biological activity. chemicalbook.com For instance, derivatives have been docked into the active sites of enzymes like HIV reverse transcriptase and Mycobacterium tuberculosis glutamine synthetase. chemicalbook.comresearchgate.netbenthamdirect.com These studies reveal key binding interactions:

Hydrogen Bonds: The amino group and the pyridine nitrogen are potent hydrogen bond donors and acceptors, respectively. They can form crucial hydrogen bonds with amino acid residues in an enzyme's active site, such as glutamic acid or serine. nih.gov

Halogen Bonds: The iodine atom can participate in halogen bonding, a non-covalent interaction with a nucleophilic atom (like oxygen or nitrogen) in the protein, which can contribute significantly to binding affinity.

Hydrophobic Interactions: The aromatic pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine in the binding pocket. benthamdirect.com

These simulations provide a rational basis for the observed biological activity and guide the design of more potent and selective inhibitors. bohrium.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses are crucial for optimizing lead compounds in drug discovery. hzdr.de The this compound scaffold offers several positions that can be chemically modified to explore the SAR.

Modification at the Iodine Position (C2): The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, alkyl, or other functional groups. SAR studies on related pyridine series have shown that the nature of the substituent at this position dramatically affects potency and selectivity against different biological targets, such as kinases or phosphodiesterases. nih.govacs.org

Modification of the Pyridine Ring: Further substitution on the pyridine ring can fine-tune the electronic properties and steric profile of the compound, influencing its pharmacokinetic and pharmacodynamic properties. acs.org

Table 3: General Structure-Activity Relationships for this compound Analogs (Based on Published Studies of Related Pyridines)

| Position of Modification | Type of Substituent | General Effect on Biological Activity | Relevant Target Class Example |

|---|---|---|---|

| C2 (replacing Iodine) | Small, rigid aromatic rings | Often enhances potency by fitting into hydrophobic pockets. | Kinase Inhibitors acs.org |

| C2 (replacing Iodine) | Flexible alkyl chains | Can improve solubility but may decrease potency. | Antimicrobials researchgate.net |

| N4 (Amino Group) | Acylation (e.g., adding an acetyl group) | Can modulate hydrogen bonding and membrane permeability. | Various frontiersin.org |

| C5 or C6 (Ring) | Electron-withdrawing groups (e.g., -CF₃) | Can alter pKa and metabolic stability. | Various frontiersin.org |

These computational and theoretical approaches provide a deep, molecular-level understanding of this compound, guiding its synthesis and application in the development of new functional molecules.

Computational Approaches to SAR Derivation and Optimization

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, and computational methods have become indispensable in this endeavor. For pyridine derivatives, these approaches allow for the rational design and optimization of compounds with improved biological activity.

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to a target receptor. In the context of pyridine derivatives, docking studies have been instrumental in understanding how these molecules interact with the active sites of various enzymes and receptors. For instance, research on different pyridine-containing compounds has utilized molecular docking to elucidate binding modes, which is crucial for optimizing their efficacy. google.com.na The insights gained from such studies, including key hydrogen bonds, hydrophobic interactions, and steric compatibility, guide the modification of the pyridine scaffold to enhance biological activity.

Another powerful computational tool is 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate statistical models that correlate the 3D properties of molecules with their biological activities. For various series of pyridine derivatives, 3D-QSAR models have been successfully developed to provide a deeper understanding of the SAR. google.com These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. This information is invaluable for the strategic design of new analogues with potentially higher potency.

The table below summarizes key parameters from a representative 3D-QSAR study on a series of pyridine derivatives, illustrating the predictive power of such models.

| 3D-QSAR Model | q² | r² | SEE | F-value | Optimal Number of Components (ONC) |

| CoMFA | 0.647 | 0.992 | 0.082 | 278.853 | 7 |

| CoMSIA | 0.732 | 0.989 | 0.095 | 207.313 | 7 |

This data is representative of a typical 3D-QSAR study on pyridine derivatives and is intended for illustrative purposes.

Predictive Modeling for Biological Activity and Selectivity

Predictive modeling extends beyond SAR to forecast the broader biological profile of a compound, including its selectivity and potential for off-target effects. For pyridine derivatives, various computational models are employed to predict their activity against specific biological targets and their selectivity over others.

Pharmacophore modeling is a widely used technique to identify the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. For classes of compounds that include the pyridine scaffold, pharmacophore models have been developed to screen large virtual libraries and identify novel hits with the desired biological activity. These models are typically built from a set of known active compounds and can incorporate features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

In addition to activity prediction, computational tools are increasingly used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For pyridine derivatives, in silico ADMET prediction can help in the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, thus saving time and resources in the drug discovery pipeline. Various software and web-based tools are available to calculate a range of physicochemical and pharmacokinetic parameters that are critical for a compound's drug-likeness.

The following table presents a hypothetical example of predicted biological activity and selectivity for a series of pyridine derivatives based on computational modeling.

| Compound | Predicted IC₅₀ (Target A) | Predicted IC₅₀ (Target B) | Selectivity Index (B/A) |

| Derivative 1 | 50 nM | 500 nM | 10 |

| Derivative 2 | 25 nM | 750 nM | 30 |

| Derivative 3 | 100 nM | 200 nM | 2 |

| Derivative 4 | 10 nM | 1000 nM | 100 |

This table is a hypothetical representation to illustrate the output of predictive modeling for biological activity and selectivity.

Future Directions and Research Perspectives

Discovery of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes to 2-Iodopyridin-4-amine and its derivatives is a key area of ongoing research. Traditional methods for the synthesis of substituted pyridines often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. scielo.br Future research is increasingly focused on addressing these limitations through the adoption of greener and more sustainable synthetic strategies.

One promising avenue is the application of flow chemistry . acs.orgmdpi.comresearchgate.netsioc-journal.cn Continuous-flow reactors offer enhanced control over reaction parameters, improved heat and mass transfer, and increased safety, particularly for exothermic reactions. mdpi.comresearchgate.net The implementation of flow synthesis for iodinated pyridines could lead to higher yields, reduced reaction times, and facile scalability. acs.org Research into the transposition of functional groups on the pyridine (B92270) ring in continuous-flow systems, such as the halogen dance, could also open up new synthetic possibilities for this compound analogues. researchgate.net

Photocatalysis represents another burgeoning field for the sustainable synthesis of pyridine derivatives. nih.govacs.orgrsc.org Visible-light-mediated reactions, often employing inexpensive and metal-free organic dyes like eosin (B541160) Y as photocatalysts, provide an eco-friendly alternative to traditional thermal methods. nih.govacs.org These reactions can be conducted at room temperature and often exhibit high functional group tolerance. nih.gov Future work could explore the photocatalytic synthesis of this compound, potentially through C-H amination or other novel bond-forming strategies.

Mechanochemistry , the use of mechanical force to induce chemical reactions, is also gaining traction as a solvent-free and energy-efficient synthetic tool. scielo.bracs.orgingentaconnect.com Ball-milling techniques have been successfully employed for the synthesis of various pyridine derivatives, offering advantages such as reduced waste and simplified work-up procedures. scielo.bracs.org The application of mechanochemistry to the synthesis of this compound could provide a more sustainable and scalable production method.

| Sustainable Synthesis Approach | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction conditions. acs.orgmdpi.comresearchgate.netsioc-journal.cn |

| Photocatalysis | Use of renewable energy sources, mild reaction conditions, and metal-free catalysts. nih.govacs.orgrsc.org |

| Mechanochemistry | Solvent-free reactions, reduced waste, and energy efficiency. scielo.bracs.orgingentaconnect.com |

Expansion of Catalytic Applications with this compound Derivatives

The pyridine scaffold is a ubiquitous structural motif in ligands for transition metal catalysis. The unique electronic and steric properties of this compound and its derivatives make them attractive candidates for the development of novel ligands with enhanced catalytic activity and selectivity.

Future research will likely focus on the design and synthesis of chiral ligands derived from this compound for applications in asymmetric catalysis . The development of such ligands could enable the enantioselective synthesis of a wide range of valuable chiral molecules. The coordination of the pyridine nitrogen and the potential for further functionalization at the amine and iodo positions provide a versatile platform for ligand design.

Derivatives of this compound can also be explored as ligands in cross-coupling reactions . Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the development of new and improved ligand systems is a constant pursuit. The electronic properties of the aminopyridine moiety can be fine-tuned to modulate the reactivity of the metal center, potentially leading to more efficient and selective catalysts. Research in this area could involve the use of this compound-derived ligands in well-established reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, as well as in the development of novel catalytic transformations. rsc.org

Furthermore, the investigation of this compound derivatives as ancillary ligands in photoredox catalysis is a promising research direction. The ability of the pyridine ring to participate in electron transfer processes makes these compounds interesting candidates for modulating the photophysical and electrochemical properties of photocatalysts.

Advanced Materials Science Applications and Functional Device Development

The optoelectronic properties of pyridine-containing compounds have led to their investigation in the field of materials science, particularly for applications in organic electronics. This compound and its derivatives hold potential for the development of novel functional materials.

A significant area of interest is the use of metal complexes incorporating this compound or its derivatives as ligands in organic light-emitting diodes (OLEDs) . google.com The pyridine unit can coordinate to metal centers, such as iridium or ruthenium, to form phosphorescent emitters. The electronic properties of the substituents on the pyridine ring can be used to tune the emission color and efficiency of the resulting OLEDs. Future research could focus on synthesizing and characterizing novel metal complexes of this compound with tailored photophysical properties for next-generation displays and lighting.

The ability of this compound to form coordination polymers and metal-organic frameworks (MOFs) is another avenue for exploration. These materials have potential applications in gas storage, separation, and catalysis. The amine and iodo groups on the this compound scaffold offer multiple coordination sites for the construction of diverse and functional framework structures.

Enhanced Pharmacological Research and Targeted Drug Design

Pyridine derivatives are a prominent feature in a vast number of pharmaceuticals. The this compound scaffold serves as a valuable starting point for the synthesis of novel bioactive molecules.

Future pharmacological research will likely involve the use of this compound as a key intermediate in the synthesis of targeted therapies. For instance, it has been identified as a potential building block for the development of lipid kinase inhibitors and compounds for the treatment of pain through modulation of the opioid receptor system . google.com Its utility in the synthesis of substituted pyrrolidones and thiazolidones with herbicidal activity has also been noted. google.com.na

The development of structure-activity relationship (SAR) studies around the this compound core will be crucial for optimizing the potency and selectivity of new drug candidates. jchemrev.com By systematically modifying the substituents on the pyridine ring, researchers can gain insights into the key molecular interactions responsible for biological activity. This information can then be used to design more effective and safer therapeutic agents. For example, pyridine derivatives have been investigated as thymidylate synthase inhibitors for anti-colorectal cancer therapies and for their potential in treating central nervous system disorders. jchemrev.comjocpr.com

| Potential Therapeutic Area | Role of this compound |

| Oncology | Precursor for thymidylate synthase inhibitors and lipid kinase inhibitors. jocpr.com |

| Pain Management | Intermediate for compounds targeting the opioid receptor system. google.com |

| Agriculture | Building block for the synthesis of herbicides. google.com.na |

| Central Nervous System Disorders | Scaffold for developing anti-convulsant and anti-depressant agents. jchemrev.com |

Integration with Artificial Intelligence and Machine Learning for Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound and its derivatives is no exception. These computational tools can be employed to accelerate the discovery and development of new molecules and materials.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of novel this compound derivatives. chemrevlett.comacs.org By training these models on existing experimental data, researchers can screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing. This approach can significantly reduce the time and cost associated with drug discovery.

Machine learning can also be used to predict the physicochemical properties and reactivity of this compound and its derivatives. This can aid in the design of more efficient synthetic routes and the development of materials with desired characteristics. For instance, ML models can be trained to predict the outcomes of different reaction conditions, allowing for the in silico optimization of synthetic protocols.

Furthermore, the combination of flow chemistry with AI and machine learning presents a powerful paradigm for automated synthesis and optimization. researchgate.net AI algorithms could be used to control and adjust the parameters of a flow reactor in real-time, based on data from online analytical instruments, to maximize the yield and purity of this compound or its derivatives. This closed-loop optimization approach has the potential to dramatically accelerate the pace of chemical synthesis and discovery.

Q & A

Basic: What are the key considerations for synthesizing 2-Iodopyridin-4-amine in laboratory settings?

Answer:

The synthesis of this compound requires careful selection of iodination methods and reaction conditions. A common approach involves direct iodination of pyridin-4-amine derivatives using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled temperatures (80–100°C). Key steps include:

- Substrate preparation : Ensure the pyridine ring is appropriately functionalized to direct iodination to the 2-position.

- Purification : Use column chromatography or recrystallization (melting point: 88–92°C as a purity indicator ).

- Safety : Implement engineering controls (fume hoods) and personal protective equipment (gloves, face shields) to handle iodine vapors and reactive intermediates .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

Characterization should combine multiple techniques:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., chemical shifts for NH at δ 5.2–5.8 ppm and iodinated aromatic protons at δ 7.5–8.2 ppm).

- Mass spectrometry : High-resolution MS to verify molecular weight (220.01 g/mol ).

- X-ray crystallography : For structural confirmation, as demonstrated in related pyrimidin-4-amine derivatives .

- Elemental analysis : Validate C, H, N, and I percentages to ensure stoichiometric purity.

Basic: How should researchers assess the stability of this compound under varying storage conditions?

Answer:

Stability studies should include:

- Thermal stability : Monitor decomposition via TGA/DSC; the compound’s melting point (88–92°C ) indicates thermal limits.

- Light sensitivity : Store in amber vials to prevent photodegradation of the iodine substituent.

- Humidity control : Use desiccants to avoid hydrolysis of the amine group, which can form unwanted byproducts .

Advanced: How can researchers resolve contradictory data regarding the reactivity of this compound in cross-coupling reactions?

Answer:

Contradictions in reactivity (e.g., variable yields in Suzuki-Miyaura couplings) may arise from:

- Ligand effects : Screen palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) to identify optimal conditions.

- Solvent polarity : Test polar aprotic (DMF) vs. non-polar (toluene) solvents to assess electronic effects on the iodine leaving group.

- Control experiments : Compare reactivity with non-iodinated analogs to isolate the role of the iodine substituent .

Advanced: What mechanistic insights guide the functionalization of this compound in medicinal chemistry applications?

Answer:

Mechanistic studies should focus on:

- Nucleophilic aromatic substitution (SNAr) : The electron-deficient pyridine ring facilitates substitution at the 2-position, but steric hindrance from the NH group may require directing/protecting strategies.

- Metal-catalyzed couplings : Investigate oxidative addition kinetics of the C–I bond using DFT calculations to predict coupling efficiency .

- Byproduct analysis : Use HPLC-MS to identify degradation pathways (e.g., deiodination or ring-opening reactions).

Advanced: How can computational modeling optimize the design of this compound derivatives for target-specific interactions?

Answer:

Computational approaches include:

- Docking studies : Model interactions with biological targets (e.g., kinases) using the iodine atom as a halogen-bond donor.

- QSAR analysis : Correlate substituent effects (e.g., methyl vs. fluoro groups) with activity data from analogous compounds .

- Molecular dynamics : Simulate solvation effects to predict solubility and bioavailability.

Basic: What safety protocols are critical when handling this compound in laboratory experiments?

Answer:

- Ventilation : Use fume hoods to mitigate exposure to volatile iodine species.

- PPE : Wear nitrile gloves, safety goggles, and lab coats; avoid skin contact due to potential irritancy .

- Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .

Advanced: What strategies improve the regioselectivity of this compound in multi-step syntheses?

Answer:

- Protecting groups : Temporarily block the NH group (e.g., with Boc anhydride) to direct reactions to the iodine site.

- Directed ortho-metalation : Use lithium bases to deprotonate specific positions for subsequent functionalization.

- Microwave-assisted synthesis : Enhance reaction control and reduce side reactions through rapid heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.